molecular formula C18H16N2O4S B11592416 4-methyl-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide

4-methyl-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide

Cat. No.: B11592416
M. Wt: 356.4 g/mol
InChI Key: KQZAQSTXKQYKQZ-CPNJWEJPSA-N
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Description

4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction proceeds through an O-sulfonylation process, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is essential for bacterial replication . It may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide can be compared with other coumarin derivatives, such as:

The uniqueness of 4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

4-methyl-N-[(E)-1-(2-oxochromen-3-yl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H16N2O4S/c1-12-7-9-15(10-8-12)25(22,23)20-19-13(2)16-11-14-5-3-4-6-17(14)24-18(16)21/h3-11,20H,1-2H3/b19-13+

InChI Key

KQZAQSTXKQYKQZ-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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